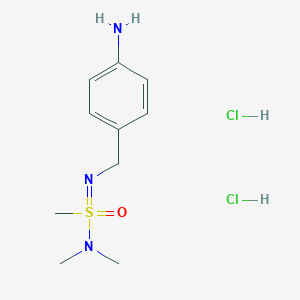

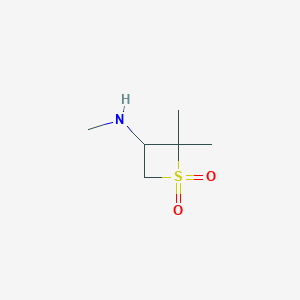

N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various sulfonamide derivatives and related compounds, which can provide insights into the synthesis, structure, and properties of similar compounds .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through different methods. For instance, electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives . Chemical reactions involving 4-nitroso-N,N-dimethylaniline with arylsulfinic acids can also produce N-arylsulfonyl-3-arylsulfonyl derivatives . Other methods include the slow evaporation solution growth technique for crystal synthesis and the reaction of aminobenzylhalides with nucleophiles to form various aminobenzyl derivatives .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques such as FT-IR, NMR, UV-Vis, and X-ray crystallography . Density functional theory (DFT) calculations can also be used to predict and confirm the molecular structure, including bond lengths and angles .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For example, benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide can yield 4-methoxybenzyl ethers . Additionally, N-sulfinylaminobenzylhalides can react with nucleophiles to form aminobenzyl ethers, thioethers, and amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be diverse. Theoretical and experimental investigations can reveal properties such as vibrational frequencies, NMR chemical shifts, absorption wavelengths, and thermodynamic properties . The stability of these compounds under various conditions, such as exposure to acids or bases, can also be studied . Moreover, computational studies like HOMO-LUMO, MEP, NBO, NPA, ELF, and LOL analyses can provide insights into the electronic properties and reactivity of these molecules .

Applications De Recherche Scientifique

Benzylation of Alcohols and Phenols

Carlsen (1998) discusses the benzylation of alcohols and phenols using compounds related to N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride. This process involves converting primary alkylamines to the corresponding alcohols, highlighting the compound's utility in organic synthesis (Carlsen, 1998).

Synthetic Technology

Ling-ya (2015) elaborates on the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate for organic synthesis in medicine, pesticide, and chemical fields. This study demonstrates the role of similar compounds in the synthesis of industrially relevant chemicals (Ling-ya, 2015).

Alkylation and Oxidation in Organic Chemistry

Ohkata, Takee, and Akiba (1985) explore the alkylation and oxidation of specific compounds, providing insights into the chemical behavior of similar aminobenzyl-based compounds in organic reactions (Ohkata, Takee, & Akiba, 1985).

Chemical Characterization and Applications

Efe and Schlemper (1993) focus on the synthesis and characterization of amine-nitrogen substituted α-amine oxime ligands. This study provides a detailed understanding of the structural and chemical properties of compounds related to N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride (Efe & Schlemper, 1993).

Carbonic Anhydrase Inhibition and Anticancer Activity

Morsy et al. (2009) investigated bis-sulfonamides, including compounds structurally similar to N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride, as inhibitors of the enzyme carbonic anhydrase. They found these compounds to be effective against certain cancer cell lines, indicating potential applications in cancer research (Morsy et al., 2009).

Propriétés

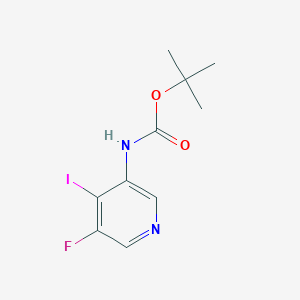

IUPAC Name |

4-[[(dimethylamino-methyl-oxo-λ6-sulfanylidene)amino]methyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS.2ClH/c1-13(2)15(3,14)12-8-9-4-6-10(11)7-5-9;;/h4-7H,8,11H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGOMJBZNSTSTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=NCC1=CC=C(C=C1)N)(=O)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)

![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)